molecular formula C12H11N3O3 B5754002 N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE

N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE

Cat. No.: B5754002
M. Wt: 245.23 g/mol
InChI Key: LGVPEACSGHKJEH-UHFFFAOYSA-N
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Description

N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a pyrazole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE typically involves the reaction of 2H-13-benzodioxole-5-amine with 4-methyl-1H-pyrazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in appropriate solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole or pyrazole derivatives.

Scientific Research Applications

N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-4-chloro-2-nitrobenzene-1-sulfonamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide

Uniqueness

N-(2H-13-BENZODIOXOL-5-YL)-4-METHYL-1H-PYRAZOLE-1-CARBOXAMIDE is unique due to its specific combination of benzodioxole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-methylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-5-13-15(6-8)12(16)14-9-2-3-10-11(4-9)18-7-17-10/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVPEACSGHKJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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